5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid
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Overview
Description
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid: is a chemical compound with the molecular formula C14H10ClFO3 and a molecular weight of 280.68 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.
Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Conversion to corresponding carboxylate salts.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
Biology:
- Employed in the study of enzyme interactions and protein modifications.
Medicine:
- Potential applications in drug development due to its structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to observable biological effects.
Comparison with Similar Compounds
- 5-Chloro-2-fluorobenzoic acid
- 3-Fluorobenzoic acid
- 2-Hydroxy-5-chlorobenzoic acid
Uniqueness: 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-[(3-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYZGILZDOKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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